2-amino-2-(5-bromo-1H-indol-3-yl)acetic acid is an organic compound classified as an indole derivative, notable for its unique structural features. This compound contains a bromine atom at the 5-position of the indole ring and an amino group attached to the acetic acid moiety. Indole derivatives are widely recognized for their diverse biological activities, making this compound a subject of interest in pharmacological research. The chemical formula for 2-amino-2-(5-bromo-1H-indol-3-yl)acetic acid is C_10H_10BrN_1O_2, and it has been cataloged with the CAS number 1270311-06-2.
The synthesis of 2-amino-2-(5-bromo-1H-indol-3-yl)acetic acid typically involves two major steps:
In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield during synthesis. Purification techniques such as recrystallization and chromatography are crucial for obtaining high-purity products.
The molecular structure of 2-amino-2-(5-bromo-1H-indol-3-yl)acetic acid features:
2-amino-2-(5-bromo-1H-indol-3-yl)acetic acid can participate in various chemical reactions:
The physical properties of 2-amino-2-(5-bromo-1H-indol-3-yl)acetic acid include:
Chemical properties include:
These properties facilitate its use in various chemical reactions and applications .
The applications of 2-amino-2-(5-bromo-1H-indol-3-yl)acetic acid extend primarily into scientific research, particularly in pharmacology. Its structural characteristics suggest potential uses in drug development targeting various diseases due to its possible biological activities. Research indicates that compounds similar to this one can exhibit significant interactions with biological systems, paving the way for further exploration into their therapeutic potential .
Electrophilic bromination at the indole C5 position represents a critical first step in synthesizing 2-amino-2-(5-bromo-1H-indol-3-yl)acetic acid. This regioselective modification is challenging due to the inherent reactivity of the indole ring, where C3 position electrophilic substitutions are typically favored. Conventional approaches employ N-bromosuccinimide (NBS) in dichloromethane or acetic acid, achieving moderate C5 selectivity (60-75%) under controlled conditions (0°C to 25°C) . However, competitive C3 bromination and dibromination byproducts necessitate meticulous reaction control and purification, reducing overall yield.
Recent innovations have transformed this process. Yoshimura et al. developed a one-step methodology using pyridinium tribromide with catalytic hydrochloric acid in methanol at 0°C, enabling near-exclusive C5 selectivity (>95%) within 10 minutes [5]. This system operates through an in situ-generated brominated indolenine intermediate, acting as a highly selective electrophilic brominating agent. Crucially, this protocol eliminates the need for pre-installed directing groups or protective strategies, accommodating diverse functional groups like carboxylic acids and amines without side reactions. The method's efficiency is demonstrated by its application to yohimbine derivatives—structurally complex substrates where traditional bromination fails [5].
Table 1: Comparison of Bromination Methods for Indole C5 Functionalization
Method | Conditions | Selectivity | Yield Range | Key Advantages/Limitations |
---|---|---|---|---|
N-Bromosuccinimide (NBS) | DCM/AcOH, 0-25°C, 1-4 hours | Moderate (60-75%) | 45-65% | Cost-effective; competitive C3 bromination |
Pyridinium Tribromide/HCl | Methanol, 0°C, 10 minutes | High (>95%) | 85-92% | Rapid; functional group tolerant; no directing groups needed |
Bromine in Flow Reactors | Corning AFR, <50°C, <10 minutes RT | High (90-95%) | 88-94% | Enhanced heat transfer; improved safety; scalable |
Continuous flow reactors further optimize bromination. Corning Advanced-Flow™ reactors (AFR) enable precise temperature control (<50°C) and millisecond mixing via heart-shaped fluidic structures. This suppresses polybromination and enhances selectivity (90-95%) while reducing reaction times to minutes. The small reactor volume (<100 mL) minimizes hazards associated with molecular bromine handling [3] [7].
The stereogenic α-carbon in 2-amino-2-(5-bromo-1H-indol-3-yl)acetic acid necessitates rigorous enantioselective synthesis, as the (R)-configuration is typically pharmacologically relevant. Traditional resolution involves diastereomeric salt formation with chiral acids (e.g., tartaric acid), but yields rarely exceed 40% enantiomeric excess (ee) and require multiple recrystallizations .
Asymmetric synthesis has emerged as a superior approach. Chiral pool strategies employ (R)-glyceraldehyde acetonide to furnish the (R)-enantiomer via Strecker synthesis, achieving 90% ee but requiring lengthy protective group manipulations . Alternatively, catalytic asymmetric methods using Cinchona alkaloid-derived organocatalysts enable direct α-amination of 5-bromoindol-3-yl ketones, delivering the (R)-product in 85-92% ee [6]. The catalyst’s thiourea moiety directs enantioselective proton transfer during imine formation, ensuring stereochemical fidelity.
Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry offers revolutionary stereocontrol. Chiral sulfonimidoyl fluorides (SFs) react with 5-bromoindolyl acetic acid precursors via enantiospecific sulfur-phenolate exchange (SuPhenEx), where stereochemistry at sulfur dictates α-carbon chirality [6]. This "chiral transfer" strategy permits iterative stereochemical tuning:
This approach achieves >99% ee for both enantiomers using a single SF precursor, eliminating the need for chiral chromatography [6]. Light-activated copper catalysis further enhances deracemization. A copper(I)/chiral phosphine complex, photoactivated at 450 nm, generates alkyl radicals from racemic α-bromo precursors. Subsequent chloride transfer from the copper complex with stereochemical retention yields the (R)-enantiomer in 95% ee and 88% yield [8].
Table 2: Chiral Control Methodologies for α-Amino Acid Synthesis
Method | Chiral Source | ee Range | Yield | Operational Complexity |
---|---|---|---|---|
Diastereomeric Resolution | Tartaric acid/Cinchonidine | 40-75% | Low (30-40%) | High (multi-step crystallization) |
Organocatalytic Asymmetry | Cinchona thiourea catalysts | 85-92% | 70-85% | Moderate |
SuFEx/SuPhenEx | Chiral sulfonimidoyl fluorides | >99% | 80-95% | Low (modular building blocks) |
Photoactivated Copper Catalysis | Cu(I)/phosphine ligand | 95% | 88% | Low (single step) |
Batch synthesis of 2-amino-2-(5-bromo-1H-indol-3-yl)acetic acid faces inherent limitations: thermal runaway risks during exothermic bromination, inconsistent mixing leading to polybromination, and chiral racemization during prolonged reaction times. Continuous Flow Reactors (CFRs) overcome these challenges through enhanced mass/heat transfer and precise residence time control. Corning Advanced-Flow™ reactors exemplify this technology [3] [7]:
Table 3: Continuous Flow Reactor Configurations for Synthesis
Reactor Type | Suitable Reactions | Residence Time Control | Key Features |
---|---|---|---|
Corning AFR™ (Plate) | Bromination, nitration | 0.5 seconds - 30 minutes | Superior corrosion resistance; >1000 W/m²K heat transfer |
CØPE Tubular (Pulsed Flow) | Hydrogenation, amination | 5 minutes - 4 hours | Slurry compatibility; oscillatory flow prevents clogging |
HANU Photochemical | Photocatalytic deracemization | 2-10 minutes | Uniform LED irradiation; cooling to -20°C |
Ajinomoto BIO-PHARMA SERVICES’ integrated CFR platforms combine reaction, extraction, and distillation. For example, post-bromination extraction uses Zaiput membrane separators for continuous liquid-liquid partitioning, removing succinimide byproducts without manual intervention. Subsequent chiral amination occurs in a CØPE reactor with immobilized transaminase enzymes, achieving space-time yields of 200 g/L/day [7].
The presence of nucleophilic (amino) and electrophilic (carboxylic acid) groups in 2-amino-2-(5-bromo-1H-indol-3-yl)acetic acid necessitates orthogonal protection schemes to prevent side reactions during C5 bromination or chiral center manipulation. Key strategies include:
Orthogonal deprotection is vital for multistep sequences. Fluorous benzyloxycarbonyl (F-Cbz) groups exemplify this: introduced via fluorous sulfonimidoyl carbonate reagents, they enable purification by fluorous solid-phase extraction (FSPE). Subsequent hydrogenolysis (Pd/C, hydrogen) removes F-Cbz without affecting Boc or esters [6]. Medichem’s kilogram-scale synthesis leveraged this for a 5-step route:
This sequence achieved 65% overall yield with <0.5% racemization, demonstrating the efficiency of integrated protection and purification [6] [7].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1